molecular formula C10H5ClF3N B1592100 1-Chloro-5-(trifluoromethyl)isoquinoline CAS No. 435278-04-9

1-Chloro-5-(trifluoromethyl)isoquinoline

Cat. No.: B1592100
CAS No.: 435278-04-9
M. Wt: 231.6 g/mol
InChI Key: VTLLEQMXSWJONO-UHFFFAOYSA-N
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Description

1-Chloro-5-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound with the molecular formula C10H5ClF3N. It is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to an isoquinoline ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-5-(trifluoromethyl)isoquinoline can be synthesized through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method typically involves the use of metal catalysts or catalyst-free processes in water . Another method includes the direct fluorination onto the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Chloro-5-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-5-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

1-Chloro-5-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:

List of Similar Compounds

  • 1-Chloroisoquinoline
  • 5-Trifluoromethylisoquinoline
  • Fluoroquinolines

Properties

IUPAC Name

1-chloro-5-(trifluoromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-7-2-1-3-8(10(12,13)14)6(7)4-5-15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLLEQMXSWJONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619519
Record name 1-Chloro-5-(trifluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435278-04-9
Record name 1-Chloro-5-(trifluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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